molecular formula C22H24O9 B1264588 Medicarpin 3-O-glucoside CAS No. 52766-70-8

Medicarpin 3-O-glucoside

Cat. No.: B1264588
CAS No.: 52766-70-8
M. Wt: 432.4 g/mol
InChI Key: PVEMGMOWXQUWRD-NJAOXFEXSA-N
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Description

Medicarpin 3-O-glucoside: is a naturally occurring pterocarpan, a type of isoflavonoid, found in various leguminous plants. It is known for its antimicrobial, antifungal, and anti-inflammatory properties. This compound has garnered significant interest due to its potential therapeutic applications and its role in plant defense mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Medicarpin 3-O-glucoside typically involves the cyclization of isoflavonoid precursors. One common method includes the use of chalcones and subsequent cyclization under acidic or basic conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound in large quantities. This method leverages the natural biosynthetic pathways of plants, optimizing them for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: Medicarpin 3-O-glucoside undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo substitution reactions, particularly at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens and nitrating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

Chemistry: In chemistry, Medicarpin 3-O-glucoside is studied for its unique structural properties and its potential as a precursor for synthesizing other bioactive compounds.

Biology: Biologically, it is investigated for its role in plant defense mechanisms and its antimicrobial properties, which can be harnessed for developing natural pesticides.

Medicine: In medicine, this compound shows promise as an anti-inflammatory and antimicrobial agent. Research is ongoing to explore its potential in treating various infections and inflammatory conditions.

Industry: Industrially, this compound can be used in the development of natural preservatives and antimicrobial coatings for food and medical devices.

Mechanism of Action

The mechanism of action of Medicarpin 3-O-glucoside involves its interaction with cellular targets, such as enzymes and receptors. It exerts its antimicrobial effects by disrupting the cell membrane integrity of pathogens, leading to cell lysis. Its anti-inflammatory action is mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase.

Comparison with Similar Compounds

    Genistein: Another isoflavonoid with similar anti-inflammatory and antimicrobial properties.

    Daidzein: Known for its estrogenic activity and potential health benefits.

    Biochanin A: Exhibits similar antimicrobial and anti-inflammatory effects.

Uniqueness: Medicarpin 3-O-glucoside stands out due to its specific structural features, such as the pterocarpan skeleton, which contributes to its unique biological activities. Its dual role in plant defense and potential therapeutic applications makes it a compound of significant interest in various fields of research.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(6aR,11aR)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O9/c1-27-10-2-4-12-14-9-28-15-7-11(3-5-13(15)21(14)30-16(12)6-10)29-22-20(26)19(25)18(24)17(8-23)31-22/h2-7,14,17-26H,8-9H2,1H3/t14-,17+,18+,19-,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEMGMOWXQUWRD-NJAOXFEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312756
Record name Medicarpin 3-O-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52766-70-8
Record name Medicarpin 3-O-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52766-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Medicarpin 3-O-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Medicocarpin, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87822F2QJH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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